![molecular formula C10H20ClN B030734 Chlorhydrate de 3-Azaspiro[5.5]undécane CAS No. 1125-01-5](/img/structure/B30734.png)

Chlorhydrate de 3-Azaspiro[5.5]undécane

Vue d'ensemble

Description

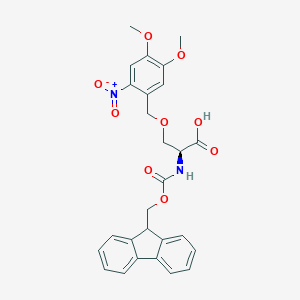

3-Azaspiro[5.5]undecane derivatives are important compounds in organic chemistry, offering diverse applications due to their unique spirocyclic framework. These compounds serve as intermediates in the synthesis of peptides, alkaloids, and other complex molecules. They are particularly noted for their involvement in the synthesis of N-protected amino acid esters and dipeptides, showcasing their utility in peptide synthesis.

Synthesis Analysis

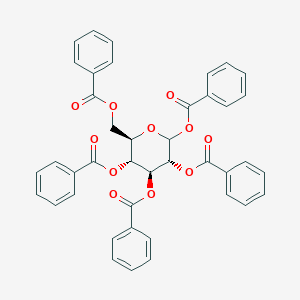

The synthesis of 3-Azaspiro[5.5]undecane derivatives involves various methods, including the reaction of N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione with diphenyl chlorophosphate in the presence of a base, yielding N-protected amino acid esters (Rao et al., 2016). Another approach includes the use of N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated α-amino acids for dipeptide synthesis (Nowshuddin & Reddy, 2011).

Molecular Structure Analysis

The molecular structure of 3-Azaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, combining cyclohexane and piperidine rings. This structure is foundational for their chemical properties and reactivity. The synthesis and structural elucidation of these compounds, such as the crystal structure determination of specific derivatives, highlight their complex architecture (Hudnall et al., 2021).

Chemical Reactions and Properties

3-Azaspiro[5.5]undecane compounds participate in various chemical reactions, including Prins cascade cyclization for the synthesis of spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014). Additionally, their reactivity with primary amines and formaldehyde showcases their potential in generating novel diazaspiro derivatives (Khrustaleva et al., 2018).

Physical Properties Analysis

The physical properties of 3-Azaspiro[5.5]undecane derivatives, such as their crystalline nature and stability, are crucial for their application in synthesis processes. These properties ensure the compounds' suitability as intermediates in organic synthesis, with high yields and preservation of enantiomeric purity in peptide synthesis (Rao et al., 2016).

Chemical Properties Analysis

The chemical properties of 3-Azaspiro[5.5]undecane derivatives, including their reactivity and the ability to undergo various chemical transformations, underscore their versatility in organic synthesis. These properties facilitate the synthesis of complex molecules, including dipeptides and other bioactive compounds (Nowshuddin & Reddy, 2011).

Applications De Recherche Scientifique

Médecine : Recherche antivirale

Chlorhydrate de 3-Azaspiro[5.5]undécane : a été identifié comme un inhibiteur potentiel du canal protonique M2, qui est une classe de composés capables d'inhiber la fonction de la protéine M2 dans le virus de la grippe . Cette application est importante dans le développement de nouveaux médicaments antiviraux qui pourraient être plus efficaces que les traitements existants comme l'amantadine.

Sciences de l'environnement : Études de toxicité

Le profil de sécurité et l'impact environnemental du composé sont cruciaux pour ses applications. Des études sur sa toxicité et sa biodégradabilité peuvent fournir des informations sur la façon dont il interagit avec l'environnement et son utilisation potentielle dans des produits écologiques .

Pharmacologie : Développement de médicaments

Les propriétés pharmacocinétiques de ce composé, telles qu'une absorption GI élevée et une perméabilité de la barrière hémato-encéphalique, suggèrent son potentiel en tant que candidat pour le développement de médicaments, en particulier pour les troubles du système nerveux central (SNC) .

Biochimie : Études antitumorales

Des études récentes ont exploré le potentiel antitumoral des composés spirocycliques, certains dérivés montrant des résultats prometteurs contre diverses lignées cellulaires cancéreuses, ce qui indique que le this compound pourrait servir de composé de tête dans la recherche anticancéreuse .

Agriculture : Développement d'herbicides

Une demande de brevet suggère l'utilisation de composés spirocycliques apparentés au This compound dans le développement de nouveaux herbicides, soulignant son utilité potentielle pour améliorer la productivité agricole .

Mécanisme D'action

Target of Action

The primary target of 3-Azaspiro[5.5]undecane hydrochloride is the Wild Type Influenza A virus M2 (A/M2) . This protein plays a crucial role in the viral life cycle, including virus uncoating and the release of viral RNA into the host cell, making it an attractive target for antiviral drugs .

Mode of Action

3-Azaspiro[5.5]undecane hydrochloride acts as an inhibitor of the A/M2 protein . It binds to the protein, preventing it from carrying out its normal function, which in turn inhibits the replication of the influenza A virus .

Biochemical Pathways

The inhibition of the A/M2 protein disrupts the viral life cycle, preventing the release of viral RNA into the host cell . This halts the production of new virus particles, reducing the spread of the infection .

Result of Action

The result of 3-Azaspiro[5.5]undecane hydrochloride’s action is the inhibition of influenza A virus replication . By preventing the release of viral RNA into the host cell, the spread of the infection is reduced .

Action Environment

The action of 3-Azaspiro[5.5]undecane hydrochloride can be influenced by various environmental factors. For instance, the compound is stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to oxygen, moisture, or other environmental conditions. These factors could potentially affect the compound’s stability, efficacy, and overall action.

Safety and Hazards

The compound is classified as having acute toxicity, both oral and inhalation, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity, single exposure; respiratory tract irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

3-azaspiro[5.5]undecane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-4-10(5-3-1)6-8-11-9-7-10;/h11H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRWSBJRLMRJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1125-01-5 | |

| Record name | 3-Azaspiro[5.5]undecane, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1125-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1125-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-azaspiro[5.5]undecane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)